molecular formula C15H23ClOS B5139560 1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene

1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene

Cat. No. B5139560
M. Wt: 286.9 g/mol
InChI Key: NYYDVHWOXLZHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene, also known as ICHOB, is a chemical compound that belongs to the family of chlorobenzenes. It is a colorless liquid that is widely used in scientific research due to its unique properties and applications.

Mechanism of Action

The mechanism of action of 1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene is not well understood. However, it is believed that this compound acts as an electrophile and reacts with nucleophiles, such as amino acids and proteins. This reaction can lead to the formation of covalent bonds between this compound and the nucleophiles, which can alter the structure and function of the biomolecules. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress, DNA damage, and apoptosis in various cell types. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. Moreover, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene in lab experiments is its unique properties and applications. It is a versatile compound that can be used in various research areas, such as organic synthesis, biochemistry, and pharmacology. Moreover, this compound is relatively easy to synthesize and purify, which makes it a cost-effective reagent for research. However, one of the main limitations of using this compound is its toxicity. It is a hazardous chemical that requires careful handling and disposal. Moreover, the mechanism of action of this compound is not well understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of 1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene. One of the main areas of research is the elucidation of the mechanism of action of this compound. This can help to understand the biochemical and physiological effects of this compound and its potential applications in medicine. Moreover, the synthesis of new derivatives of this compound can lead to the discovery of new compounds with improved properties and applications. Additionally, the development of new methods for the detection and analysis of this compound can facilitate its use in various research areas.

Synthesis Methods

1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene can be synthesized by the reaction between 1-chloro-2-nitrobenzene and 6-isopropylthio-1-hexanol in the presence of a reducing agent and a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The final product is then purified by distillation or chromatography to obtain a high-quality sample for further research.

Scientific Research Applications

1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene has been extensively used in scientific research due to its unique properties and applications. It is widely used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent for the detection and analysis of various compounds, such as alcohols, ketones, and carboxylic acids. Moreover, this compound has been used as a model compound for the study of the chemical and physical properties of chlorobenzenes.

properties

IUPAC Name

1-chloro-2-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClOS/c1-13(2)18-12-8-4-3-7-11-17-15-10-6-5-9-14(15)16/h5-6,9-10,13H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYDVHWOXLZHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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